4,5-Dichloroveratrole

Overview

Description

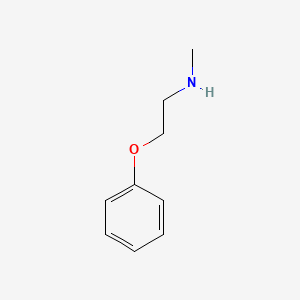

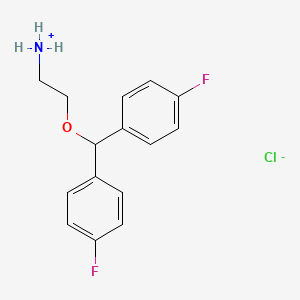

4,5-Dichloroveratrole is a chlorinated product formed by the reaction of Veratryl alcohol with a chlorine dioxide solution . It is used for research purposes .

Synthesis Analysis

The synthesis of 4,5-Dichloroveratrole involves the reaction of Veratryl alcohol with a chlorine dioxide solution . This reaction results in a chlorinated product .Molecular Structure Analysis

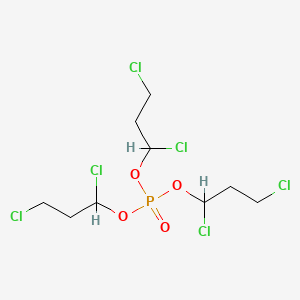

The molecular structure of 4,5-Dichloroveratrole consists of 20 bonds in total. These include 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic ethers .Chemical Reactions Analysis

4,5-Dichloroveratrole is a product of the reaction between Veratryl alcohol and chlorine dioxide . The chemical reactivity of 4,5-Dichlorophthalic anhydride towards several nucleophiles, including thiosemicarbazide and different amines, has been studied to produce carboxylic acid derivatives resulting from anhydride’s opening .Physical And Chemical Properties Analysis

4,5-Dichloroveratrole has a molecular weight of 207.05 and a formula of C8H8Cl2O2 . It has a density of 1.3±0.1 g/cm3, a boiling point of 257.1±35.0 °C at 760 mmHg, and a flash point of 98.8±26.0 °C .Scientific Research Applications

Synthesis Applications

- Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines : 4,5-Dichloro-1,2-dicyanobenzene, a derivative of 4,5-Dichloroveratrole, is used in the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines. These compounds are obtained through nucleophilic displacement reactions and have applications in various chemical processes (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

Chemical Reactions and Properties

- Formation of Chloroform and Chlorinated Organics : A study showed that triclosan, a compound structurally related to 4,5-Dichloroveratrole, reacts with free chlorine under certain conditions, forming chloroform and other chlorinated organics. This process is relevant for understanding the behavior of similar compounds in water treatment scenarios (Rule, Ebbett, & Vikesland, 2005).

Environmental and Biological Applications

- Biodegradation in Aquifers : Chloroaniline-based compounds, which include structures similar to 4,5-Dichloroveratrole, have been studied for their biodegradation properties in polluted aquifers under methanogenic conditions. These studies are essential for developing bioremediation strategies for environments contaminated with chlorinated compounds (Kuhn & Suflita, 1989).

Chemical Analysis and Sensing

- Chemiluminescence in Analytical Chemistry : 4,5-Diaminophthalhydrazide dihydrochloride, another derivative, is used as a highly sensitive chemiluminescence reagent for α-keto acids in liquid chromatography. This application is significant for sensitive detection and quantification of specific compounds in complex mixtures (Ishida, Yamaguchi, Nakahara, & Nakamura, 1990).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

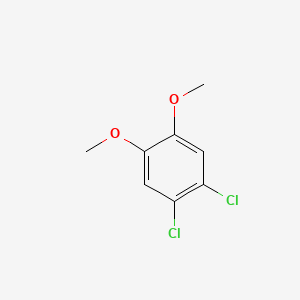

1,2-dichloro-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYXLZQZBLGBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182074 | |

| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloroveratrole | |

CAS RN |

2772-46-5 | |

| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the environmental significance of 4,5-dichloroveratrole?

A1: 4,5-Dichloroveratrole is a chlorinated veratrole identified in the Athabasca River downstream from a bleached kraft pulp mill effluent []. Its presence, along with other chlorinated anisoles and veratroles, raises concerns about potential off-flavors in the receiving waters. While its average concentration in the study was significantly lower than its odor threshold concentration, its presence highlights the potential impact of industrial activities on water quality.

Q2: How does the odor threshold concentration of 4,5-dichloroveratrole compare to other similar compounds found in the study?

A2: The research indicates that 4,5-dichloroveratrole was found at an average concentration of 7 ng/L, which is two to four orders of magnitude below its odor threshold concentration []. This means that its concentration would need to be significantly higher to be detectable by smell. Interestingly, the study suggests that chemical structure, rather than volatility, might play a more important role in determining a compound's odor threshold concentration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.